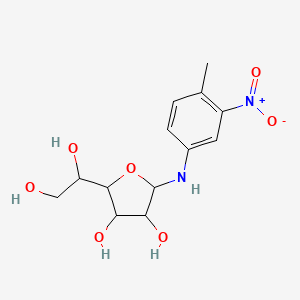
N-(4-methyl-3-nitrophenyl)-beta-L-idofuranosylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methyl-3-nitrophenyl)-beta-L-idofuranosylamine, also known as MNPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MNPA is a glycoside analog that has been synthesized using a variety of methods, and has been shown to exhibit unique biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(4-methyl-3-nitrophenyl)-beta-L-idofuranosylamine involves its ability to bind to the active site of target enzymes, thereby inhibiting their activity. N-(4-methyl-3-nitrophenyl)-beta-L-idofuranosylamine has been shown to exhibit competitive inhibition against several enzymes, indicating its potential as a therapeutic agent.
Biochemical and Physiological Effects:
N-(4-methyl-3-nitrophenyl)-beta-L-idofuranosylamine has been shown to exhibit several biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, reduce inflammation, and modulate immune responses. N-(4-methyl-3-nitrophenyl)-beta-L-idofuranosylamine has also been shown to exhibit antioxidant activity, which may contribute to its potential as a therapeutic agent.
Advantages and Limitations for Lab Experiments
N-(4-methyl-3-nitrophenyl)-beta-L-idofuranosylamine offers several advantages for use in laboratory experiments, including its high potency and specificity against target enzymes. However, N-(4-methyl-3-nitrophenyl)-beta-L-idofuranosylamine also has several limitations, including its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on N-(4-methyl-3-nitrophenyl)-beta-L-idofuranosylamine, including its potential applications in drug discovery, cancer therapy, and metabolic disorders. Further studies are needed to elucidate the mechanism of action of N-(4-methyl-3-nitrophenyl)-beta-L-idofuranosylamine, as well as its potential side effects and toxicity. Additionally, the synthesis of N-(4-methyl-3-nitrophenyl)-beta-L-idofuranosylamine using more efficient and sustainable methods may be explored.
Synthesis Methods
N-(4-methyl-3-nitrophenyl)-beta-L-idofuranosylamine can be synthesized using several methods, including the use of protecting groups, glycosylation reactions, and nitration reactions. One of the most commonly used methods involves the use of 4-methyl-3-nitrophenyl-α-L-idofuranoside as a starting material, which is then subjected to deprotection and glycosylation reactions to obtain N-(4-methyl-3-nitrophenyl)-beta-L-idofuranosylamine.
Scientific Research Applications
N-(4-methyl-3-nitrophenyl)-beta-L-idofuranosylamine has been extensively studied for its potential applications in various research fields, including biochemistry, pharmacology, and drug discovery. N-(4-methyl-3-nitrophenyl)-beta-L-idofuranosylamine has been shown to exhibit potent inhibitory activity against several enzymes, including β-galactosidase and α-glucosidase, which are involved in carbohydrate metabolism. N-(4-methyl-3-nitrophenyl)-beta-L-idofuranosylamine has also been shown to inhibit the growth of cancer cells, indicating its potential as an anti-cancer agent.
properties
IUPAC Name |
2-(1,2-dihydroxyethyl)-5-(4-methyl-3-nitroanilino)oxolane-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O7/c1-6-2-3-7(4-8(6)15(20)21)14-13-11(19)10(18)12(22-13)9(17)5-16/h2-4,9-14,16-19H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGZBLQSDVTLBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2C(C(C(O2)C(CO)O)O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2-Dihydroxy-ethyl)-5-(4-methyl-3-nitro-phenylamino)-tetrahydro-furan-3,4-diol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[(4-nitrophenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5187178.png)
![1-(4-{3-[(4-fluorophenyl)amino]-1-piperidinyl}-4-oxobutyl)-2-piperidinone](/img/structure/B5187182.png)
![N~2~-benzyl-N~1~-(3-fluorophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B5187190.png)
![7-methyl-9-[(2-methyl-2-propen-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5187194.png)
![3-bromo-5-(4-methoxyphenyl)-N-(3-nitro-5-phenoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5187201.png)
![2-oxo-1,3-benzoxathiol-5-yl [(4-methylphenyl)sulfonyl]carbamate](/img/structure/B5187210.png)
![1-(4-ethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5187238.png)
![3-[1-(dibenzo[b,d]furan-4-ylmethyl)-4-piperidinyl]-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B5187254.png)
![N-(2-furylmethyl)-N-methyl-N'-[5-(2-morpholin-4-ylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5187269.png)
![4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline](/img/structure/B5187276.png)
![2-{[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]thio}nicotinic acid](/img/structure/B5187277.png)

![N-cyclohexyl-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5187284.png)
![5-[6-(cycloheptylamino)-3-pyridazinyl]-2-ethylbenzenesulfonamide](/img/structure/B5187291.png)